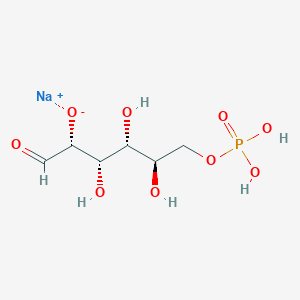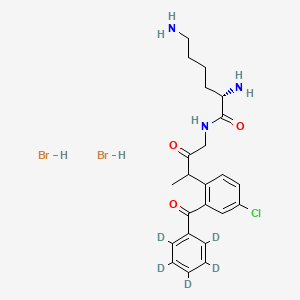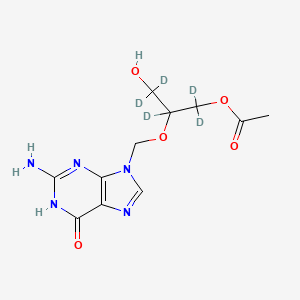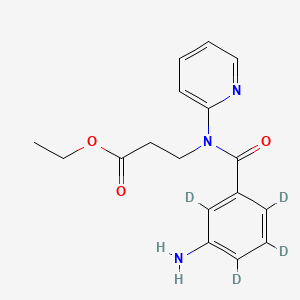
1-(4-Bromophenyl-d4)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 is a deuterated derivative of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring with a hydroxyl group at the third position. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 typically involves the following steps:
Bromination: The starting material, phenylpyrrolidine, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation, where a hydroxyl group is introduced at the third position of the pyrrolidine ring. This can be achieved using reagents like sodium hydroxide (NaOH) or other hydroxylating agents.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be done using deuterated reagents or solvents such as deuterium oxide (D2O) under specific reaction conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is particularly critical and requires specialized equipment to handle deuterated reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted phenylpyrrolidine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Applications De Recherche Scientifique
1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 has several scientific research applications:
NMR Spectroscopy: Due to its deuterium labeling, it is used as an internal standard or reference compound in NMR studies.
Pharmacological Studies: It is used in the synthesis of pharmaceutical intermediates and active compounds for drug development.
Isotopic Labeling Studies: It helps in tracing metabolic pathways and studying reaction mechanisms in biological systems.
Material Science: Used in the development of new materials with specific properties due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 depends on its application:
NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, allowing for precise structural analysis.
Pharmacological Studies: It interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxyl group play crucial roles in binding interactions and activity.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-phenyl)-pyrrolidin-3-ol: The non-deuterated version of the compound.
1-(4-Chloro-phenyl)-pyrrolidin-3-ol: A similar compound with a chlorine atom instead of bromine.
1-(4-Fluoro-phenyl)-pyrrolidin-3-ol: A similar compound with a fluorine atom instead of bromine.
Uniqueness: 1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and isotopic labeling studies. The presence of the bromine atom also provides distinct reactivity and binding properties compared to its chloro and fluoro analogs.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
246.14 g/mol |
Nom IUPAC |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2/i1D,2D,3D,4D |
Clé InChI |
VXAGQCJOIGKVLU-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N2CCC(C2)O)[2H])[2H])Br)[2H] |
SMILES canonique |
C1CN(CC1O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)









![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)

![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)

